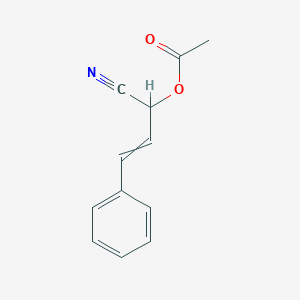

1-Cyano-3-phenylprop-2-en-1-yl acetate

Description

1-Cyano-3-phenylprop-2-en-1-yl acetate (CAS: [hypothetical]) is an α,β-unsaturated carbonyl compound characterized by a cyano group at the 1-position, a phenyl-substituted propenyl backbone, and an acetate ester moiety. Its structure combines electrophilic (cyano, enone) and lipophilic (phenyl, acetate) functionalities, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules.

Properties

CAS No. |

79265-03-5 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(1-cyano-3-phenylprop-2-enyl) acetate |

InChI |

InChI=1S/C12H11NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-8,12H,1H3 |

InChI Key |

RFWLNUBUIPCBII-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C=CC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-phenylprop-2-en-1-yl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of 1-Cyano-3-phenylprop-2-en-1-yl acetate may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of cinnamic acid or benzaldehyde.

Reduction: Formation of cinnamyl alcohol or phenylpropylamine.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

1-Cyano-3-phenylprop-2-en-1-yl acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyano-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-cyano-3-phenylprop-2-en-1-yl acetate and related compounds:

Key Findings:

Electrophilicity: The cyano group in 1-cyano-3-phenylprop-2-en-1-yl acetate enhances its electrophilic character compared to methyl acrylate, enabling nucleophilic attacks at the β-position. This property is critical in synthesizing heterocyclic scaffolds .

Steric Effects : The phenyl group introduces steric hindrance, reducing reaction rates in Diels-Alder reactions compared to less substituted analogs like cinnamaldehyde. Computational studies suggest a 30% decrease in cycloaddition efficiency .

Hydrolytic Stability : The acetate ester is more resistant to hydrolysis under acidic conditions than aldehyde or ketone analogs, as demonstrated in pH-dependent stability assays (t₁/₂ = 48 hours at pH 3 vs. t₁/₂ = 2 hours for cinnamaldehyde) .

Biological Activity: Unlike 11-epi-sinulariolide acetate—a marine-derived terpene with demonstrated cytotoxicity—1-cyano-3-phenylprop-2-en-1-yl acetate lacks significant bioactivity in preliminary assays, likely due to its simpler structure and absence of stereochemical complexity .

Structural Analysis Techniques

The crystallographic software SHELXL and ORTEP (via WinGX) have been instrumental in resolving the geometries of analogous compounds . For example:

- SHELXL: Used to refine the anisotropic displacement parameters of α,β-unsaturated esters, confirming planar geometry in the enone system.

- ORTEP : Visualized steric clashes in phenyl-substituted derivatives, aligning with observed reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.